
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound featuring a pyridine ring attached to a macrocyclic structure containing multiple oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carbaldehyde with tetraethylene glycol and a suitable amine in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as a chelating agent for metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic structure act as donor sites, coordinating with metal ions to form chelates. This property is exploited in various applications, such as catalysis and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carboxylic acid: A simpler compound with a pyridine ring and a carboxylic acid group.
1,4,7,10-Tetraoxacyclododecane: A macrocyclic compound with four oxygen atoms but lacking the pyridine ring.
Uniqueness
13-(Pyridin-3-yl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to its combination of a pyridine ring and a macrocyclic structure with multiple oxygen and nitrogen atoms. This unique structure imparts specific chemical properties, such as the ability to form stable metal complexes, which are not observed in simpler compounds.
Propriétés
Numéro CAS |
823202-94-4 |
|---|---|
Formule moléculaire |
C15H24N2O4 |
Poids moléculaire |
296.36 g/mol |
Nom IUPAC |
13-pyridin-3-yl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C15H24N2O4/c1-2-15(14-16-3-1)17-4-6-18-8-10-20-12-13-21-11-9-19-7-5-17/h1-3,14H,4-13H2 |
Clé InChI |
YEDFXIZNEKOMBV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCN1C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
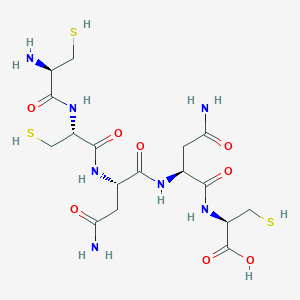
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)
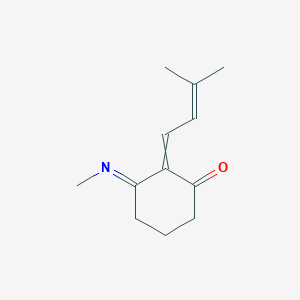
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)


![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

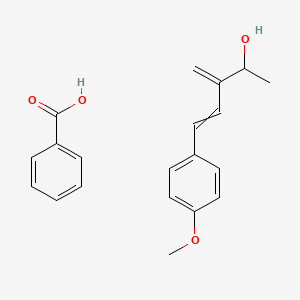
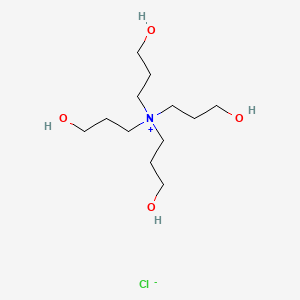
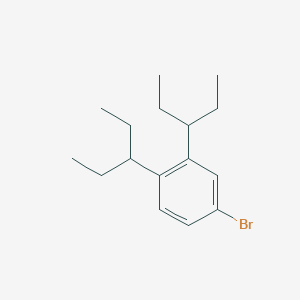

![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)
